Chaetoglobosin E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

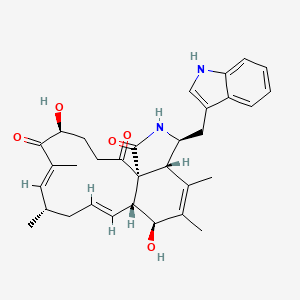

Chaetoglobosin E is a cytochalasan alkaloid found in Chaetomium globosum and Chaetomium subaffine. It has a role as a Chaetomium metabolite and an antineoplastic agent. It is a cytochalasan alkaloid, a member of indoles, a macrocycle and a secondary alpha-hydroxy ketone.

科学研究应用

Anticancer Activity

Chaetoglobosin E has been studied for its cytotoxic effects on various cancer cell lines. Research indicates that it exhibits moderate cytotoxicity with IC50 values greater than 40 µM against certain cell lines, such as MDA-MB-435 and SGC-7901, suggesting limited effectiveness in this area compared to other chaetoglobosins like Chaetoglobosin A and C, which have shown more pronounced effects . However, its structural characteristics may still provide a basis for further modifications to enhance its anticancer properties.

Antifungal Properties

This compound has demonstrated antifungal activity, although it is less potent compared to its analogs. In studies assessing its efficacy against plant pathogens, this compound showed moderate inhibitory effects with minimum inhibitory concentration (MIC) values that indicate potential as a lead compound for developing new fungicides . Its activity against pathogens such as Colletotrichum gloeosporioides highlights its application in agricultural settings to combat fungal diseases.

Enzyme Inhibition

Research has indicated that chaetoglobosins, including this compound, possess enzyme inhibitory properties. Specifically, compounds from this family have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. This compound's structural features may influence its binding affinity and inhibitory capacity, warranting further investigation into its potential therapeutic applications in neuroprotection .

Phytotoxicity

In addition to its antifungal properties, this compound exhibits phytotoxic effects on certain plant species. This characteristic could be leveraged in agricultural practices to manage unwanted vegetation or enhance crop yield by targeting specific weeds without affecting desirable plants . Understanding the mechanisms behind this phytotoxicity can lead to the development of selective herbicides.

Structural Insights and Modifications

The structure of this compound has been elucidated through various spectroscopic techniques, revealing features that are crucial for its biological activity. Ongoing research aims to modify its chemical structure to improve potency and selectivity against target organisms or cells . Such modifications could lead to the development of novel therapeutic agents or agricultural products.

Case Studies and Research Findings

化学反应分析

Structural Basis for Reactivity

Chaetoglobosin E (C32H38N2O5) features a perhydroisoindolone core fused to a macrocyclic ring, including α,β-unsaturated ketone and epoxide moieties. These groups are critical for its reactivity and biological interactions . Key reactive sites include:

-

Epoxide ring (C-6/C-7) : Prone to nucleophilic attack or hydrolysis.

-

α,β-Unsaturated ketone (C-19/C-20) : Participates in Michael addition reactions.

-

Macrocyclic lactam : Stabilizes conformational rigidity but may undergo ring-opening under specific conditions .

Biologically Induced Modifications

This compound’s interactions with cellular targets involve indirect chemical transformations:

-

PLK1 Inhibition : this compound inhibits polo-like kinase 1 (PLK1), likely through covalent binding to cysteine residues in the kinase domain. This interaction suppresses phosphorylation cascades, leading to G2/M cell cycle arrest .

-

Pyroptosis Induction : Activation of gasdermin E (GSDME) via caspase-3 cleavage involves redox-sensitive pathways, suggesting this compound may modulate oxidative stress responses .

Chemical Stability and Degradation

This compound’s stability under varying conditions:

-

pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9) due to epoxide ring hydrolysis.

-

Thermal Stability : Stable up to 60°C; degradation observed at higher temperatures via retro-Diels-Alder reactions .

Comparative Reactivity with Analogues

This compound’s reactivity differs from other chaetoglobosins due to substituent positioning:

常见问题

Basic Research Questions

Q. What experimental designs are recommended for studying Chaetoglobosin E’s cytotoxicity in mammalian cell lines?

To assess cytotoxicity, use dose-response assays (e.g., MTT or CCK-8) with triplicate technical replicates and include positive controls (e.g., doxorubicin). Validate cell line specificity by testing across epithelial, fibroblast, and cancer-derived lines. Account for potential solvent interference (e.g., DMSO) via vehicle controls. For reproducibility, document cell passage numbers and culture conditions (e.g., serum concentration, hypoxia) .

Q. How is this compound structurally characterized, and what analytical techniques are essential?

Employ nuclear magnetic resonance (NMR) spectroscopy for core macrocyclic structure determination, complemented by high-resolution mass spectrometry (HR-MS) for molecular weight validation. X-ray crystallography can resolve stereochemistry. Purity (>95%) should be confirmed via HPLC with UV/Vis or diode array detection. Reference spectral databases (e.g., AntiBase) for cross-verification .

Q. What in vivo models are suitable for evaluating this compound’s acute toxicity?

Use murine models (e.g., BALB/c mice) with intraperitoneal or intravenous administration. Monitor physiological parameters (e.g., plasma albumin/globulin levels, vascular permeability) and histopathological changes in organs (liver, kidneys). Calculate LD50 using probit analysis with at least three dose cohorts (n=10/group). Compare results to structurally related mycotoxins (e.g., Chaetoglobosin A) .

Q. Which fungal species are primary producers of this compound, and how are they cultured for extraction?

Chaetomium globosum and Penicillium spp. are common sources. Culture strains on rice-based media at 25–28°C for 14–21 days under static conditions. Extract metabolites using ethyl acetate or methanol, followed by silica gel chromatography for purification. Confirm species identity via ITS rDNA sequencing .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported apoptotic vs. anti-apoptotic effects across studies?

Conduct systematic reviews (PRISMA guidelines) to assess heterogeneity in experimental conditions (e.g., cell type, exposure duration). Perform meta-analyses using random-effects models to quantify effect sizes. Validate findings via orthogonal assays (e.g., Annexin V/PI staining, caspase-3 activation) and transcriptomic profiling (RNA-seq) to identify context-dependent signaling pathways .

Q. What methodologies address challenges in studying this compound’s interaction with cytoskeletal proteins?

Use fluorescence microscopy with phalloidin-FITC staining to visualize actin disruption. Quantify microtubule dynamics via live-cell imaging (e.g., GFP-tagged tubulin). Validate binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with proteomic data (e.g., pull-down assays) to identify co-factors influencing interactions .

Q. How should dose-response studies be designed to account for this compound’s biphasic effects (hormesis)?

Include 8–10 dose points spanning 3–4 orders of magnitude. Use nonlinear regression models (e.g., Hill equation) to characterize low-dose stimulation and high-dose inhibition. Replicate experiments across independent labs to rule out batch variability. Incorporate time-course analyses to differentiate transient vs. sustained effects .

Q. What strategies validate this compound’s molecular targets in complex biological systems?

Combine CRISPR-Cas9 knockout models with chemical proteomics (e.g., affinity-based protein profiling). Validate hits using cellular thermal shift assays (CETSA) and in silico docking simulations (AutoDock Vina). Cross-correlate with phenotypic rescue experiments (e.g., overexpression of putative targets) .

Q. Methodological Guidance

Q. How to optimize liquid chromatography (LC) conditions for separating this compound from co-eluting analogs?

Use a C18 column (2.6 µm, 150 mm) with a gradient of acetonitrile/water (0.1% formic acid). Adjust column temperature (30–45°C) and flow rate (0.2–0.5 mL/min) to improve resolution. Confirm peak identity via MS/MS fragmentation patterns and spiking with authentic standards .

Q. What statistical approaches are robust for analyzing this compound’s synergistic effects with chemotherapeutics?

Apply the Chou-Talalay combination index (CI) method, which quantifies synergism (CI <1) or antagonism (CI >1). Use CompuSyn software for dose-effect curve modeling. Validate with Bliss independence or ZIP synergy scores. Include mechanistic studies (e.g., drug efflux pump inhibition) to contextualize synergy .

属性

分子式 |

C32H38N2O5 |

|---|---|

分子量 |

530.7 g/mol |

IUPAC 名称 |

(1R,5S,7E,9S,11E,13R,14S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,6,20-trione |

InChI |

InChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25-26,28,30,33,35,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7+,18-14+/t17-,23-,25-,26-,28-,30+,32+/m0/s1 |

InChI 键 |

FPNAKNFLJIQADW-CNYNBRRPSA-N |

SMILES |

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |

手性 SMILES |

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)CC[C@@H](C(=O)/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O |

规范 SMILES |

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |

同义词 |

chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。